molecular formula C9H7IN2O2 B12846002 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate

Cat. No.: B12846002
M. Wt: 302.07 g/mol
InChI Key: UOASJCSVFJBTJI-UHFFFAOYSA-N
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Description

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate is a sydnone derivative belonging to the class of mesoionic oxadiazolium olates. Its structure features an oxadiazole ring substituted with an iodine atom at position 4 and a 4-methylphenyl group at position 3 (Figure 1). The compound’s mesoionic character arises from delocalized charge distribution within the heterocyclic ring, enabling unique reactivity and stability.

Molecular Formula: C₉H₇IN₂O₂ Molecular Weight: Calculated as 301.9 g/mol (based on substituents and core structure). For example, iodination could involve substitution of a precursor using methyl iodide or copper-mediated coupling, as seen in related oxadiazole syntheses .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

4-iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C9H7IN2O2/c1-6-2-4-7(5-3-6)12-8(10)9(13)14-11-12/h2-5H,1H3

InChI Key

UOASJCSVFJBTJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with an iodinated carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis of 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate

The synthesis of oxadiazole derivatives typically involves the condensation of hydrazine derivatives with carbonyl compounds or carboxylic acids, followed by cyclization to form the oxadiazole ring. The specific compound this compound can be synthesized through a multi-step process that includes:

  • Formation of the Oxadiazole Ring : The reaction of hydrazine with appropriate carbonyl precursors.
  • Iodination : Introduction of the iodine atom, which can enhance the biological activity of the resultant compound.
  • Substitution Reactions : Modifying the phenyl group to improve solubility and bioavailability.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition
4-Iodo derivativeSNB-1965.12%
4-Iodo derivativeNCI-H46055.61%
4-Iodo derivativeSNB-7554.68%

These results indicate that modifications to the oxadiazole core can lead to enhanced anticancer activity against specific tumor types .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented. Compounds similar to this compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Iodo derivativeE. coli8 µg/mL
4-Iodo derivativeS. aureus8 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics .

Anti-inflammatory and Antidiabetic Properties

Oxadiazoles have been investigated for their anti-inflammatory and antidiabetic effects. Research indicates that derivatives can inhibit inflammatory pathways and improve insulin sensitivity in vitro:

Activity TypeEffect
Anti-inflammatoryInhibition of cytokine production
AntidiabeticImprovement in glucose uptake

Such activities make these compounds valuable candidates for treating metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives, including those related to this compound:

  • A study demonstrated that a series of oxadiazole compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
  • Another investigation showed promising results in animal models for anti-inflammatory applications, suggesting these compounds could be developed into therapeutic agents for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key structural analogs differ in substituents on the phenyl ring or oxadiazole core (Table 1). These modifications significantly influence electronic properties, solubility, and biological activity.

Table 1: Structural and Physical Properties of Selected Oxadiazolium Olates
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Iodo-3-(4-methylphenyl)-oxadiazolium olate I, 4-MePh C₉H₇IN₂O₂ 301.9 Potential halogen-bonding interactions due to iodine
3-(4-Chlorophenyl)-oxadiazolium olate Cl, 4-ClPh C₈H₅ClN₂O₂ 196.5 Anticancer activity (e.g., %GI = 19.9–25.6 in breast/ovarian cell lines)
3-(4-Bromophenyl)-oxadiazolium olate Br, 4-BrPh C₈H₅BrN₂O₂ 240.9 Higher molecular weight, lipophilicity
3-(4-Methoxyphenyl)-oxadiazolium olate OMe, 4-MeOPh C₉H₈N₂O₃ 192.0 Enhanced solubility due to methoxy group
3-(4-Methylphenyl)-4-(trifluoromethyl)-... CF₃, 4-MePh C₁₀H₈F₃N₂O₃ 261.0 Electron-withdrawing CF₃ group alters reactivity
3-(4-Chlorophenyl)-4-formyl-oxadiazolium olate Cl, 4-ClPh + formyl C₉H₅ClN₂O₃ 224.6 Improved cytotoxicity (e.g., %GI = 46.7 in CNS cancer)

Physicochemical Properties

  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas halogenated or trifluoromethyl groups increase lipophilicity .
  • Stability : Electron-withdrawing groups (e.g., Cl, Br, CF₃) stabilize the oxadiazole ring against hydrolysis compared to electron-donating substituents (e.g., OMe) .

Biological Activity

4-Iodo-3-(4-methylphenyl)oxadiazol-3-ium-5-olate is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of iodine and a methylphenyl group enhances its lipophilicity and potentially its interaction with biological targets. The molecular formula is C10_{10}H8_{8}I N3_{3}O, and it has a molecular weight of approximately 305.09 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, such as tankyrases, which are implicated in the regulation of telomere elongation and Wnt signaling pathways .
  • Antimicrobial Activity : The compound may display antimicrobial properties, similar to other oxadiazole derivatives that have been studied for their effects against Mycobacterium tuberculosis and other pathogens .
  • Antioxidant Properties : Some studies suggest that oxadiazole derivatives can reduce oxidative stress in cells, potentially providing protective effects against various diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

  • Inhibition Studies :
    • A study on tankyrase inhibitors showed that modifications to the oxadiazole structure could enhance selectivity and potency against cancer cell lines. For instance, certain derivatives achieved IC50_{50} values as low as 1.5 nM against tankyrase-2 .
    • Table 1 summarizes the IC50_{50} values for various oxadiazole derivatives against tankyrases.
    CompoundTargetIC50_{50} (nM)
    Compound ATankyrase-21.5
    Compound BTankyrase-14.8
  • Antimicrobial Activity :
    • In vitro studies demonstrated that oxadiazole derivatives exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis. For example, certain compounds showed a reduction in colony-forming units (CFUs) comparable to standard treatments .
  • Antioxidant Effects :
    • A study indicated that oxadiazole compounds reduced intracellular reactive oxygen species (ROS), suggesting their potential role in oxidative stress defense mechanisms .

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